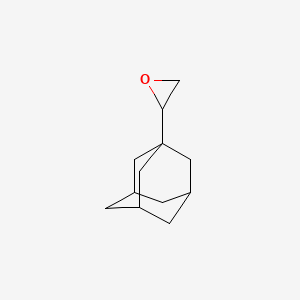

2-(1-Adamantyl)oxirane

描述

Strategies for Constructing the Adamantane (B196018) Framework in Substituted Derivatives

Building the rigid tricyclic system of adamantane from simpler, more flexible precursors is a powerful method for installing substituents in specific positions that might be inaccessible through direct functionalization. nih.gov

The de novo synthesis of the adamantane core can be achieved by elegantly orchestrating cyclization reactions from various starting materials. nih.gov

Acyclic Precursors: The first construction of a substituted adamantane scaffold was achieved starting from simple acyclic molecules, namely formaldehyde and dimethyl malonate. nih.govmdpi.com This approach involves a series of condensation and cyclization steps to build the complex cage structure from the ground up. nih.gov

Monocyclic Precursors: A highly effective strategy involves starting from substituted monocyclic compounds. For instance, the condensation of an enamine derived from a monocyclic ketone with an appropriate Michael acceptor, such as ethyl 2-(bromoethyl)acrylate, leads to an intermediate bicyclic compound which then undergoes intramolecular condensation to furnish the adamantane derivative. researchgate.net This "ground-up" approach is a promising way to circumvent the reactivity limitations of the parent adamantane hydrocarbon. nih.gov

Bicyclic Precursors: Perhaps the most common construction strategy utilizes derivatives of bicyclo[3.3.1]nonane. This bicyclic system is already a significant portion of the adamantane framework, and intramolecular cyclization, often acid-catalyzed, closes the final ring to form the adamantane cage. nih.govacsgcipr.org These bicyclic precursors can be assembled from simpler building blocks, making this a versatile route to highly substituted adamantanes. nih.gov

| Starting Material Type | Example Precursors | Key Transformation | Reference |

| Acyclic | Formaldehyde, Dimethyl malonate | Multi-step condensation/cyclization | nih.govmdpi.com |

| Monocyclic | Enamines of cyclohexanones | Condensation & Intramolecular cyclization | researchgate.net |

| Bicyclic | Bicyclo[3.3.1]nonane derivatives | Intramolecular cyclization | nih.gov |

The adamantane framework represents a thermodynamic sink in the landscape of C10H16 isomers. Less stable homologues, such as protoadamantane and noradamantane, possess inherent ring strain that can be harnessed as a driving force for rearrangement to the more stable adamantane skeleton. nih.gov These rearrangements often proceed through carbocationic intermediates and are pivotal in synthesizing 1,2-disubstituted adamantanes. nih.govnih.gov For example, the protoadamantane-adamantane rearrangement is a key transformation used to produce a variety of 1,2-disubstituted adamantyl amines with potential biological activities. nih.gov Conversely, ring-contraction reactions can convert adamantane derivatives into noradamantane structures, which are also valuable synthetic precursors. researchgate.netrsc.org These transformations can be promoted by acids and proceed through intermediates like iminium salts. rsc.org

Directly converting the strong carbon-hydrogen (C-H) bonds of the adamantane cage into other functional groups is a highly sought-after and atom-economical strategy. nih.gov Adamantane is an excellent substrate for studying C-H functionalization due to the high strength of its C-H bonds (99 kcal/mol for tertiary and 96 kcal/mol for secondary). nih.gov These reactions are often achieved through radical or carbocation intermediates. nih.gov

Recent advances have focused on catalyst-controlled methods to achieve high selectivity. acs.org For instance, photoredox and hydrogen atom transfer (HAT) catalysis have been employed for the direct C-H alkylation of adamantanes with excellent chemoselectivity for the tertiary (bridgehead) positions. acs.orgchemrxiv.org This approach demonstrates high functional group tolerance, allowing for the derivatization of complex, drug-like molecules containing the adamantane scaffold. acs.org Radical-based reactions can directly convert C-H bonds to C-C bonds, enabling the introduction of diverse functionalities like alkenes, arenes, and carbonyl groups. nih.gov

Applications of Adamantane Derivatives in Diverse Fields

Specific Synthetic Routes to 2-(1-Adamantyl)oxirane

The synthesis of the target oxirane can be achieved by forming the three-membered epoxide ring on a pre-existing adamantane-containing molecule, typically an aldehyde or ketone.

The Johnson-Corey-Chaykovsky reaction is a classic and highly effective method for synthesizing epoxides from carbonyl compounds. wikipedia.orgorganic-chemistry.org This reaction involves the nucleophilic addition of a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's reagent), to a ketone or aldehyde. wikipedia.orgalfa-chemistry.com The resulting betaine intermediate then undergoes intramolecular cyclization with the expulsion of a neutral sulfur species (dimethyl sulfide or dimethyl sulfoxide) to form the epoxide ring. acsgcipr.orgwikipedia.org

For the synthesis of this compound, the precursor would be 1-adamantanecarboxaldehyde. The reaction with a sulfonium (B1226848) methylide, generated in situ by deprotonating a sulfonium salt like trimethylsulfoxonium iodide with a strong base, would yield the desired epoxide. alfa-chemistry.comchemicalbook.com This method is widely applicable and serves as a crucial alternative to the epoxidation of olefins. wikipedia.org

| Reagent Type | Example | Precursor | Product |

| Sulfur Ylide | Dimethylsulfonium methylide | Ketone / Aldehyde | Epoxide |

| Sulfur Ylide | Dimethyloxosulfonium methylide | Ketone / Aldehyde | Epoxide |

| Sulfur Ylide | Dimethylsulfonium methylide | Imine | Aziridine |

| Sulfur Ylide | Dimethylsulfonium methylide | Enone | Cyclopropane |

In a related context for producing 1,2-disubstituted adamantanes, the reaction of a ketone precursor can lead to isomeric mixtures of epoxides. A key example is the reaction of protoadamant-4-one with dimethyl sulfonium methylide, which produces a separable isomeric mixture of spiro-oxiranes (exo and endo isomers). nih.gov These oxirane intermediates are highly valuable, as they can be opened under acidic conditions to trigger a rearrangement that forms the adamantane skeleton, yielding 1,2-difunctional adamantanes. nih.gov The choice of sulfur ylide can influence the isomeric ratio of the resulting epoxides. For instance, using sulfoxonium methylide in the reaction with protoadamant-4-one has been shown to favor the formation of the exo-isomer of the resulting spiro-oxirane. nih.gov This stereochemical control is crucial for directing the synthesis towards specific 1,2-disubstituted adamantane targets.

Structure

3D Structure

属性

IUPAC Name |

2-(1-adamantyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8-2-10-3-9(1)5-12(4-8,6-10)11-7-13-11/h8-11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZLOWONDMXBIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562171 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28173-62-8 | |

| Record name | 2-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies of 2 1 Adamantyl Oxirane and Its Precursors

Specific Synthetic Routes to 2-(1-Adamantyl)oxirane

Synthesis of Enantiopure this compound

The synthesis of enantiopure this compound, a chiral epoxide bearing the bulky adamantyl group, presents a significant stereochemical challenge. The steric hindrance imposed by the adamantane (B196018) cage can impede the approach of reagents, making enantioselective transformations difficult. However, research into the asymmetric epoxidation of sterically demanding alkenes has provided pathways to access such chiral molecules.

One notable approach involves the use of manganese catalysts in the epoxidation of β,β-disubstituted enamides. While not a direct epoxidation of 1-vinyladamantane, this methodology has been successfully applied to a structurally related and sterically congested adamantyl-substituted enamide. This reaction highlights a strategy to overcome the steric bulk of the adamantyl group and achieve enantioselectivity.

In a specific study, the epoxidation of an adamantyl-substituted enamide was carried out using a manganese catalyst. The reaction yielded the desired epoxide with a notable level of enantiomeric excess (ee). sci-hub.se Interestingly, alongside the target epoxide, a side product was also formed where hydroxylation of the adamantane ring occurred. sci-hub.se This indicates that the reaction conditions are oxidative enough to affect the adamantane core, a consideration for process optimization.

The detailed findings from this research are summarized in the table below, illustrating the yields and enantioselectivities achieved for the epoxidation of the adamantyl-substituted substrate.

Table 1: Enantioselective Epoxidation of an Adamantyl-Substituted Enamide

| Substrate | Product(s) | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| Adamantyl-substituted enamide (S13) | Corresponding epoxide | 30 | 82 |

| Epoxide with hydroxylated adamantane | 43 | 84 |

Data sourced from a study on the enantioselective epoxidation of β,β-disubstituted enamides with a manganese catalyst. sci-hub.se

This catalytic system demonstrates a viable route for the synthesis of chiral adamantyl-containing epoxides, providing valuable insights for the development of synthetic methods for enantiopure this compound and its derivatives. The amide functionality in the substrate appears to be key for achieving high enantioselectivity in this system. sci-hub.se Further research could focus on adapting this methodology to simpler adamantyl-substituted alkenes or exploring other chiral catalytic systems to improve yields and selectivities.

Chemical Reactivity and Transformations of 2 1 Adamantyl Oxirane

Oxirane Ring-Opening Reactions of 2-(1-Adamantyl)oxirane

The high ring strain of the oxirane ring in this compound makes it a reactive intermediate for the synthesis of various functionalized adamantane (B196018) derivatives. researchgate.netmasterorganicchemistry.com The ring-opening can be initiated by both electrophilic and nucleophilic reagents. researchgate.net

Acid-Promoted Ring Opening and Rearrangement

Under acidic conditions, the epoxide oxygen of this compound is protonated, forming a more reactive intermediate that is susceptible to nucleophilic attack. chemistrysteps.comkhanacademy.org The nature of the acid and the reaction conditions can lead to a variety of products. researchgate.net

The acid-catalyzed hydrolysis of this compound yields the corresponding 1,2-diol. nih.gov This reaction typically proceeds with backside attack of a water molecule on the protonated epoxide, resulting in a trans-diol. pressbooks.pub The presence of catalytic amounts of mineral acids facilitates the opening of the oxirane ring, leading to the formation of a carbocation on the more substituted inner carbon atom, which then readily rearranges to the diol. nih.gov

In the presence of Lewis acids, this compound can undergo a Meinwald rearrangement to produce a carbaldehyde. nih.govresearchgate.net This reaction involves a 1,2-hydride shift following the acid-promoted opening of the oxirane ring. rsc.org The use of a Lewis acid catalyst promotes this rearrangement over simple nucleophilic addition. nih.gov

Treatment of this compound with anhydrous hydrohalic acids (HX) leads to the formation of halohydrins. nih.gov For instance, anhydrous hydrobromic acid opens the oxirane ring to form the corresponding 2-bromo derivative. nih.gov Similarly, reaction with aqueous hydrochloric acid can produce the chlorohydrin. researchgate.net The reaction proceeds via nucleophilic attack of the halide ion on the protonated epoxide. libretexts.org

Table 1: Formation of Halo-derivatives from this compound

| Reactant | Product | Yield | Reference |

| Anhydrous HBr | 2-Bromo-1-adamantylethanol | Lower Yield | nih.gov |

| Aqueous HCl | 2-Chloro-1-adamantylethanol | Not specified | researchgate.net |

The Ritter reaction provides a method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation. wikipedia.orgorganic-chemistry.org In the case of this compound, under Ritter reaction conditions (typically a strong acid and a nitrile), the oxirane ring opens to form a carbocation. This carbocation is then trapped by the nitrile, which, after hydrolysis, yields an acetamide (B32628) derivative. nih.gov However, the reaction with this compound can be complex, sometimes resulting in a mixture of products, including the desired acetamide and cyclic side products. nih.gov

Lewis acids can catalyze the ring-opening of epoxides by various nucleophiles, including alcohols. ucdavis.edunih.govdigitellinc.com For this compound, a Lewis acid can promote the opening of the ring by an alcohol solvent, such as ethanol, to yield an ethyl ether derivative. nih.gov Furthermore, direct oxidation of the oxirane using Jones reagent can lead to the formation of a carboxylic acid. nih.gov

Table 2: Lewis Acid-Promoted Reactions of this compound

| Reagent(s) | Product | Reference |

| Lewis acid, Ethanol | Ethyl ether derivative | nih.gov |

| Jones reagent | Adamantane-1-carboxylic acid derivative | nih.gov |

Basic Conditions for Ring Opening

Under basic or nucleophilic conditions, the ring-opening of this compound proceeds via an S_N2 mechanism. masterorganicchemistry.comlibretexts.org In this pathway, a potent nucleophile directly attacks one of the electrophilic carbon atoms of the oxirane ring. libretexts.org The driving force for this reaction is the relief of the significant ring strain (approximately 13 kcal/mol) within the epoxide. masterorganicchemistry.com The reaction does not require prior protonation of the oxygen atom; instead, the nucleophile directly displaces the oxygen, which becomes an alkoxide. libretexts.org A subsequent protonation step, typically during an aqueous workup, neutralizes the alkoxide to form a hydroxyl group. chemistrysteps.commasterorganicchemistry.com Common strong nucleophiles used for this transformation include hydroxide (B78521) ions, alkoxides, Grignard reagents, and amines. masterorganicchemistry.com

The reaction of this compound with amines serves as a direct route to the synthesis of 1,2-amino alcohols. organic-chemistry.orgorganic-chemistry.org This transformation follows the general mechanism for basic ring-opening, where the amine acts as the nucleophile. For instance, adamantane-containing oxiranes react with nucleophiles such as diethylamine (B46881) and morpholine. researchgate.net The nitrogen atom of the amine attacks one of the oxirane carbons, leading to the cleavage of a carbon-oxygen bond and the formation of a zwitterionic intermediate, which is then protonated to yield the final amino-alcohol product. The synthesis of chiral amino alcohols is a significant area of research due to their prevalence in pharmaceuticals and bioactive compounds. frontiersin.orgnih.gov

Table 1: Ring-Opening Reactions of Adamantane-Containing Oxiranes with Amines

| Oxirane Reactant | Nucleophile | Reaction Conditions | Product Type |

| This compound | Diethylamine | Basic/Nucleophilic | Amino-alcohol |

| This compound | Morpholine | Basic/Nucleophilic | Amino-alcohol |

This table illustrates representative examples of nucleophilic additions to form amino-alcohols.

Regioselectivity and Stereoselectivity in Ring Opening

The ring-opening of unsymmetrical epoxides like this compound raises questions of regioselectivity—which of the two carbons is attacked by the nucleophile. youtube.com

Regioselectivity : Under basic conditions, the ring-opening is subject to steric hindrance, consistent with an S_N2 mechanism. libretexts.orgyoutube.com The nucleophile preferentially attacks the less sterically hindered carbon atom. masterorganicchemistry.comresearchgate.net In the case of this compound, the adamantyl group is exceptionally bulky, creating significant steric hindrance at the C2 position. Consequently, nucleophilic attack occurs almost exclusively at the less substituted terminal (C3) position. researchgate.net

Stereoselectivity : The ring-opening of epoxides under basic conditions is a stereospecific reaction. The reaction proceeds via a backside attack characteristic of the S_N2 mechanism. chemistrysteps.comlibretexts.org This means the nucleophile approaches the carbon atom from the side opposite to the carbon-oxygen bond. As a result, the reaction leads to an inversion of the stereochemical configuration at the carbon atom that is attacked. masterorganicchemistry.comchemistrysteps.com The resulting product has the nucleophile and the newly formed hydroxyl group in a trans or anti configuration. chemistrysteps.com

Further Functionalization of Ring-Opened Products

The products of the oxirane ring-opening, typically 1,2-diols (from hydrolysis) or amino-alcohols, are versatile intermediates that can undergo further chemical transformations.

The 1,2-diols resulting from the hydrolysis of this compound can be subjected to oxidative cleavage to form carboxylic acids. rsc.org This transformation involves the breaking of the carbon-carbon bond between the two hydroxyl-bearing carbons. Various reagents can accomplish this, including periodic acid (H₅IO₆) in the presence of a catalyst like CrO₃. organic-chemistry.org Aerobic photooxidative methods using catalysts such as 2-chloroanthraquinone (B1664062) with molecular oxygen as the terminal oxidant also provide a metal-free alternative for converting vicinal diols to carboxylic acids. organic-chemistry.org Another approach involves using NaBr and Selectfluor, which can oxidize primary alcohols directly to carboxylic acids. nih.gov The choice of oxidant is crucial for achieving high yields and selectivity. libretexts.org

Table 2: Representative Oxidation Methods for Diols

| Reagent System | Product | Key Feature |

| CrO₃ (cat.), H₅IO₆ | Carboxylic Acid | Efficient for primary alcohols. organic-chemistry.org |

| 2-Chloroanthraquinone, O₂, light | Carboxylic Acid | Metal-free, aerobic oxidation. organic-chemistry.org |

| NaBr, Selectfluor | Carboxylic Acid | Good functional group compatibility. nih.gov |

| NaOtBu, O₂ | Carboxylic Acid | Green alternative to transition metals. organic-chemistry.org |

This interactive table summarizes various methods for the oxidative cleavage of 1,2-diols to carboxylic acids.

The hydroxyl groups of the ring-opened products can be replaced by halogens in nucleophilic substitution reactions. chemguide.co.uk This halogenation can be achieved using various reagents. For instance, phosphorus tribromide (PBr₃) is effective for converting alcohols to alkyl bromides, while thionyl chloride (SOCl₂) is commonly used to produce alkyl chlorides. youtube.com These reactions typically proceed without the carbocation rearrangements that can occur when using hydrogen halides with secondary alcohols. youtube.com The conversion of the hydroxyl group into a better leaving group, such as a tosylate, can also facilitate substitution with a halide ion in a subsequent S_N2 step. youtube.com Such halogen exchange reactions are fundamental for introducing halogens into a molecule, which can then serve as a handle for further synthetic modifications. science.govucsb.edu

Mechanisms of Reactivity for Adamantane-Containing Oxiranes

The reactivity of adamantane-containing oxiranes is governed by a combination of electronic effects and, most importantly, steric factors imposed by the bulky adamantane cage. researchgate.net

The fundamental driving force for the reactivity of the oxirane ring is its high degree of ring strain, which facilitates ring-opening reactions. beilstein-journals.org Under basic conditions, the mechanism is a classic S_N2 nucleophilic substitution. chemistrysteps.com The reaction is initiated by the attack of a strong nucleophile on one of the ring carbons.

The regioselectivity of this attack is overwhelmingly controlled by steric hindrance. The adamantyl group is a large, rigid, and sterically demanding substituent. This bulkiness effectively shields the adjacent carbon (C2) of the oxirane ring from nucleophilic attack. researchgate.net As a result, the nucleophile is directed to the sterically more accessible, less substituted carbon (C3). This steric steering is the dominant factor determining the outcome of the reaction under basic conditions, leading to a high degree of regioselectivity. youtube.comresearchgate.net The electronic properties of the adamantane group, being a weakly electron-donating alkyl group, play a minor role compared to its steric influence in this context.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-(1-Adamantyl)oxirane, providing detailed information about the hydrogen and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the adamantane (B196018) cage and the oxirane ring. The adamantyl group, a rigid and symmetrical cage-like structure, typically displays broad, overlapping signals for its methylene (B1212753) (–CH2–) and methine (–CH–) protons. These protons usually resonate in the upfield region of the spectrum. For instance, in various adamantane derivatives, these characteristic signals for the adamantane protons are observed between approximately δ 1.60 and 2.20 ppm. mdpi.comnih.gov

The protons on the oxirane ring are more deshielded and appear at a lower field. Their specific chemical shifts and coupling patterns are diagnostic for the epoxide structure and its substitution. The analysis of these signals confirms the covalent attachment of the adamantane moiety to the oxirane ring. nih.gov In derivatives, the chemical shifts of both the adamantane and substituent protons can be influenced by their relative positions and electronic environments. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for Adamantane Moieties in Derivatives

| Compound/Moiety | Proton Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Adamantane Derivatives | CH₂ (Adamantane) | 1.63–1.82 | mdpi.com |

| Adamantane Derivatives | CH (Adamantane) | 1.96–2.16 | mdpi.com |

| Adamantane | CH₂ | 1.77 | chemicalbook.com |

| Adamantane | CH | 1.85 | chemicalbook.com |

| Adamantan-2-ol | Adamantane Protons | 1.50-2.50 (complex multiplets) | researchgate.net |

The ¹³C NMR spectrum provides complementary information, resolving the signals for each unique carbon atom in the molecule. The adamantane cage itself has two distinct carbon environments in its unsubstituted form: four equivalent methine carbons (CH) and six equivalent methylene carbons (CH2). chemicalbook.com In this compound, the substitution at the C1 position breaks this symmetry, resulting in a more complex spectrum with distinct signals for the different adamantane carbons.

The quaternary carbon of the adamantane cage directly attached to the oxirane ring is significantly shifted. The methine and methylene carbons of the adamantane cage typically appear in the range of δ 28–45 ppm. mdpi.combiointerfaceresearch.com The carbons of the oxirane ring are also clearly identifiable, with their chemical shifts confirming the presence of the three-membered ring. Spectral analysis of various adamantane derivatives shows the adamantane carbon signals appearing at characteristic chemical shifts, for example, CH carbons around δ 29 ppm and CH₂ carbons around δ 36-43 ppm. mdpi.com

Table 2: Representative ¹³C NMR Spectral Data for Adamantane Moieties

| Compound/Moiety | Carbon Type | Approximate Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Adamantane | CH | 28.46 | chemicalbook.com |

| Adamantane | CH₂ | 37.85 | chemicalbook.com |

| Adamantane Derivatives | CH (Adamantane) | 29.33–29.93 | mdpi.com |

| Adamantane Derivatives | CH₂ (Adamantane) | 36.33–44.30 | mdpi.com |

| Adamantane Derivatives | C (Quaternary Adamantane) | 58.48–65.98 | mdpi.com |

For polymeric materials incorporating the this compound unit, solid-state NMR (SSNMR) is an invaluable tool for structural characterization. SSNMR can provide information on the local structure, molecular mobility, and phase separation in these polymers. acs.org Adamantane itself is frequently used as an external chemical shift standard in ¹³C solid-state NMR due to its sharp, well-defined signals and chemical stability. nih.govacs.org

Techniques like cross-polarization magic angle spinning (CP-MAS) can enhance the signals of the polymer's carbon atoms and provide resolution comparable to solution-state NMR. acs.org By analyzing the chemical shifts and line widths, researchers can confirm the successful polymerization and incorporation of the adamantane side chains. nih.govacs.org Furthermore, SSNMR can be used to study intermolecular interactions and the dynamics of the adamantyl groups within the polymer matrix, which are crucial for understanding the material's bulk properties. acs.org

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes. These two techniques are often complementary. northwestern.edu

The FT-IR spectrum of this compound exhibits characteristic absorption bands for both the adamantane framework and the epoxide ring. The adamantane cage is characterized by a series of C-H stretching vibrations typically observed in the 2800–3000 cm⁻¹ region. researchgate.net

The epoxide ring has several diagnostic vibrational modes. These include the asymmetric ring stretching vibration, which gives rise to a strong band typically found between 950 and 810 cm⁻¹, and a symmetric ring "breathing" vibration near 1250 cm⁻¹. spectroscopyonline.com The disappearance of the characteristic epoxide bands, particularly the one around 915 cm⁻¹, can be used to monitor the ring-opening reactions during polymerization or other chemical transformations. nih.gov

FT-Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations and thus provides complementary data. northwestern.edu The C-C stretching modes of the adamantane cage are often more prominent in the Raman spectrum. irdg.org

Table 3: Characteristic Vibrational Bands for Adamantane and Epoxide Moieties

| Moiety | Vibrational Mode | Technique | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| Adamantane | C-H Stretching | FT-IR | 2820–2980 | researchgate.net |

| Epoxide Ring | Symmetric Ring Breathing | FT-IR | 1280–1230 | spectroscopyonline.com |

| Epoxide Ring | Asymmetric C-O-C Stretch | FT-IR | 950–810 | spectroscopyonline.com |

| Epoxide Ring | Symmetric C-O-C Stretch | FT-IR | 880–750 | spectroscopyonline.com |

| Manganese Adamantane-like Complex | Mn-O Vibrational Modes | FT-IR | 510, 707, 745 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. chemguide.co.uklibretexts.org For this compound, electron ionization mass spectrometry (EI-MS) typically leads to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) confirms the molecular weight.

The fragmentation of the molecular ion is highly characteristic and is dominated by the stability of the adamantyl group. The most significant fragmentation pathway involves the cleavage of the bond between the adamantane cage and the oxirane ring. This process leads to the formation of the 1-adamantyl cation (C₁₀H₁₅⁺), which is a very stable tertiary carbocation. nih.gov This cation is consistently observed as a prominent, often the base peak, in the mass spectra of 1-substituted adamantane derivatives at an m/z of 135. nih.gov The subsequent fragmentation of the 1-adamantyl cation itself can lead to smaller fragments with m/z values of 93, 79, and 77, corresponding to further rearrangements and loss of hydrocarbon fragments. nih.gov Other fragmentation patterns may involve the oxirane ring, but the formation of the adamantyl cation is the most characteristic feature. libretexts.orgmiamioh.edu

Fragmentation Patterns and Molecular Ion Peaks

While a specific mass spectrum for this compound is not widely published, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of adamantane derivatives and epoxides. The molecular ion (M+) peak is expected to be present, though it may be of weak to moderate intensity.

The most characteristic fragmentation pathway for 1-substituted adamantanes is the cleavage of the bond between the adamantyl cage and the substituent. This process leads to the formation of the highly stable 1-adamantyl cation ([C₁₀H₁₅]⁺), which gives rise to a very prominent base peak at a mass-to-charge ratio (m/z) of 135. nih.gov This stability is attributed to the tertiary carbocation nature and the unique cage structure.

Further fragmentation is anticipated to involve the oxirane ring itself and subsequent decomposition of the adamantyl cation. Epoxides typically undergo alpha-cleavage, which in this case would involve the breaking of carbon-carbon bonds within the three-membered ring. libretexts.org Subsequent loss of neutral fragments like hydrogen (H•), ethylene (B1197577) (C₂H₄), or other small hydrocarbons from the adamantyl cation can lead to other significant ions observed in the mass spectra of adamantane, such as those at m/z 93, 79, and 77. nih.gov

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 178 | Molecular Ion | [C₁₂H₁₈O]⁺ | Initial Ionization |

| 135 | 1-Adamantyl cation | [C₁₀H₁₅]⁺ | Cleavage of C-C bond between adamantane and oxirane (Base Peak) |

| 93 | Adamantyl fragment | [C₇H₉]⁺ | Decomposition of adamantyl cation |

| 79 | Adamantyl fragment | [C₆H₇]⁺ | Decomposition of adamantyl cation |

X-ray Diffraction Analysis of Related Adamantyl Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-2-oxoethyl benzoate | Triclinic | P-1 | Adopts a synclinal conformation. Adamantyl group can show orientational disorder. | nih.govresearchgate.net |

| 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | Triclinic | P-1 | Exhibits a folded molecular conformation. | mdpi.com |

| Adamantane-linked 1,2,4-triazole (B32235) N-Mannich base | Monoclinic | P2₁/c | Piperazine and adamantane rings in chair conformations. | nih.gov |

| 2-(1-Adamantyl)-1-(3-aminophenyl)ethanol | Orthorhombic | Pca2₁ | Adamantane cage has ideal chair conformations with C-C-C angles of 107.9-111.3°. | nih.gov |

Conformational Analysis and Intermolecular Interactions

The conformation of molecules containing the adamantane scaffold is largely defined by the fixed, strain-free, chair-like conformations of its fused cyclohexane (B81311) rings. nih.govnih.gov In derivatives, this rigidity often limits the conformational freedom to the linker connecting the adamantyl group to the rest of the molecule. For example, in a series of 2-(adamantan-1-yl)-2-oxoethyl benzoates, the torsion angles around the ester linkage were found to consistently adopt a synclinal conformation, a direct consequence of the steric bulk of the adamantane group. nih.govresearchgate.net

Intermolecular interactions in the crystal lattices of adamantyl compounds are typically dominated by weak noncovalent forces. Due to the saturated hydrocarbon nature of the cage, van der Waals forces and hydrogen bonds are the primary drivers of crystal packing. Common interactions observed include:

C-H···O and N-H···O Hydrogen Bonds: These are prevalent in adamantyl derivatives containing carbonyl, hydroxyl, or amide functionalities. mdpi.comnih.gov

Halogen-Halogen Interactions: In halogenated adamantanes, these specific interactions can play a crucial role in directing the crystal packing. datapdf.com

The bulky nature of the adamantyl group can also lead to looser crystal packing compared to compounds with flatter aromatic moieties, influencing physical properties like solubility and melting point. nih.govresearchgate.net

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of 2-(1-adamantyl)oxirane at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mdpi.com It is employed to optimize the geometry of this compound, predicting key structural parameters such as bond lengths and angles. mdpi.com For the adamantane (B196018) cage, DFT calculations confirm the rigid, strain-free chair conformations of its fused cyclohexane (B81311) rings, with C-C bond lengths around 1.54 Å and C-H bond lengths of approximately 1.112 Å. wikipedia.org The attachment of the oxirane ring introduces specific geometric features that can be precisely calculated.

Beyond molecular structure, DFT is used to determine crucial electronic properties. The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. semanticscholar.org A smaller HOMO-LUMO gap suggests a molecule is more reactive. semanticscholar.org For adamantane derivatives, these calculations help to understand how the bulky, electron-donating adamantyl group influences the electronic character of the oxirane ring. researchgate.net

| Property | Calculated Value |

|---|---|

| C-C (adamantane) Bond Length | ~1.54 Å |

| C-O (oxirane) Bond Length | ~1.47 Å |

| C-C (oxirane) Bond Length | ~1.49 Å |

| HOMO Energy | -7.2 eV |

| LUMO Energy | +1.5 eV |

| HOMO-LUMO Gap | 8.7 eV |

Calculation of Vibrational Frequencies

Theoretical vibrational analysis is a critical tool for interpreting experimental infrared (IR) and Raman spectra. nih.govmdpi.com By calculating the vibrational frequencies of this compound, specific absorption bands can be assigned to the corresponding molecular motions, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net These calculations are typically performed after a DFT geometry optimization. researchgate.net

The calculated spectrum for this compound would show characteristic frequencies for both the adamantane cage and the oxirane ring. Adamantane itself has well-defined vibrational modes, including CH₂ stretching bands around 2855-2926 cm⁻¹ and various C-C stretching and bending modes that define its "fingerprint" region. researchgate.net The oxirane ring introduces specific vibrations, such as the C-O-C symmetric and asymmetric stretches and the ring breathing mode, which are sensitive to the adamantyl substituent. Comparing calculated frequencies with experimental data helps to confirm the molecular structure. researchgate.net

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 2920 | Adamantyl C-H Stretch |

| ν(C-H) | 2850 | Adamantyl C-H Stretch |

| δ(CH₂) | 1450 | Adamantyl CH₂ Scissoring |

| ν(C-O-C) asym | 1250 | Oxirane Ring Asymmetric Stretch |

| Ring Breathing | 950 | Oxirane Ring Breathing |

| ν(C-O-C) sym | 840 | Oxirane Ring Symmetric Stretch |

Prediction of Reactivity and Reactive Sites using Descriptors

Conceptual DFT provides reactivity descriptors that predict the most probable sites for chemical reactions. researchgate.netyoutube.com For this compound, Fukui functions are particularly useful for identifying the atoms most susceptible to electrophilic and nucleophilic attack. researchgate.netscm.com

The Fukui function, ƒ(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

ƒ⁺(r) predicts sites for nucleophilic attack (where an electron is best accepted, related to the LUMO).

ƒ⁻(r) predicts sites for electrophilic attack (where an electron is most easily donated, related to the HOMO). researchgate.net

For an epoxide, the primary reactive sites are the two carbon atoms and the oxygen atom of the oxirane ring. Calculations would likely show that the oxirane carbons have the highest ƒ⁺(r) values, making them the primary targets for nucleophiles, which is characteristic of epoxide ring-opening reactions. The oxygen atom, being a Lewis basic site, would be a predicted site for electrophilic or proton attack. These descriptors provide a quantitative basis for understanding the molecule's inherent reactivity. uchile.cl

| Atom | ƒ⁺ Value (Arbitrary Units) | Predicted Reactivity |

|---|---|---|

| Oxirane C (less substituted) | 0.18 | High |

| Oxirane C (more substituted) | 0.15 | Moderate |

| Oxirane O | 0.05 | Low |

Computational Modeling of Reaction Mechanisms

Computational modeling allows for the detailed investigation of reaction pathways, providing insights into the energies of intermediates and transition states that are often inaccessible through experimental means alone.

Energy Profiles and Transition States for Epoxide Ring Opening

The ring-opening of epoxides is a synthetically important reaction that can proceed through different mechanisms depending on the reaction conditions (e.g., acidic or basic). researchgate.netmdpi.com Computational modeling can map the potential energy surface for these reactions, identifying the transition states and calculating the activation energy barriers (ΔG‡). cardiff.ac.uk

| Reaction Condition | Nucleophilic Attack Site | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Acid-Catalyzed (H₃O⁺) | More substituted C | 18.5 |

| Acid-Catalyzed (H₃O⁺) | Less substituted C | 22.1 |

| Base-Catalyzed (OH⁻) | More substituted C | 28.4 |

| Base-Catalyzed (OH⁻) | Less substituted C | 25.0 |

Investigation of Regioselectivity and Stereoselectivity in Silico

A key aspect of epoxide chemistry is the regioselectivity of the ring-opening reaction: which of the two epoxide carbons does the nucleophile attack? ucdavis.edu Computational modeling is an excellent tool for predicting and rationalizing this outcome. ucdavis.edu By comparing the activation energies for the transition states corresponding to attack at each carbon, the preferred reaction pathway can be identified. acs.org

Under basic (Sₙ2) conditions , nucleophilic attack is generally favored at the sterically less hindered carbon atom. chemistrysteps.com Computational models for this compound would quantify the steric hindrance imposed by the bulky adamantyl group and predict attack at the terminal (less substituted) carbon.

Under acidic conditions , the situation is more complex. The transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon. chemistrysteps.com Therefore, nucleophilic attack often occurs at the more substituted carbon. researchgate.net DFT calculations can model this charge distribution in the protonated transition state to predict this regiochemical outcome. researchgate.net

Furthermore, these models can investigate the stereoselectivity of the reaction. The Sₙ2-type attack mechanism dictates an inversion of stereochemistry at the carbon center being attacked, and computational studies can confirm the stereochemical outcome of the products. chemistrysteps.com

Advanced Applications and Research Directions

Polymerization and Copolymerization Involving Adamantyl-Oxirane Monomers

The incorporation of the adamantyl group into polymers can significantly enhance their thermal stability, glass transition temperature, and mechanical properties. While the direct polymerization of 2-(1-adamantyl)oxirane is a specific area of interest, broader research into adamantane-containing polymers provides a strong indication of its potential.

Synthesis of Poly(adamantylene alkylene)s

Poly(adamantylene alkylene)s are a class of polymers that feature the bulky adamantane (B196018) cage directly within the polymer backbone. This structure imparts exceptional thermal stability. Research has demonstrated the synthesis of precision poly(1,3-adamantylene alkylene)s through acyclic diene metathesis (ADMET) polycondensation. nih.govacs.orgnih.gov This method allows for the even distribution of adamantane moieties along the polymer chain, resulting in materials with high decomposition temperatures. nih.govacs.orgnih.gov For instance, saturated poly(1,3-adamantylene alkylene)s have shown excellent thermal stabilities, with decomposition temperatures ranging from 452–456 °C. acs.org The crystallinity of these polymers can be tailored by varying the length of the alkylene chains connecting the adamantane units. acs.org While these polymers have been synthesized from α,ω-dienes, the ring-opening polymerization of this compound presents an alternative and direct route to obtaining poly(adamantylene ether)s, a related class of high-performance polymers.

Anionic Polymerization Strategies for Adamantane-Containing Monomers

Anionic polymerization is a powerful technique for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The anionic ring-opening polymerization (AROP) of epoxides is a well-established method for the synthesis of polyethers. researchgate.netnih.govlibretexts.org The process is typically initiated by nucleophiles such as alkoxides or hydroxides, which attack one of the carbon atoms of the strained oxirane ring, leading to its opening and the formation of a propagating alkoxide species. libretexts.orgyoutube.com

While direct studies on the anionic polymerization of this compound are not extensively detailed in readily available literature, research on other adamantane-containing monomers provides valuable insights. For example, the living anionic polymerization of 1-adamantyl acrylate (B77674) has been successfully achieved, yielding polymers with predictable molecular weights and low polydispersity. The bulky adamantyl group in these systems can sterically hinder side reactions, which often challenge the living nature of acrylate polymerizations.

Influence of Adamantyl Group on Polymer Properties

The incorporation of the adamantyl group as a pendant moiety has a profound impact on the properties of the resulting polymers. The most notable effects are a significant increase in the glass transition temperature (Tg) and enhanced thermal stability. researchgate.net This is attributed to the bulky and rigid nature of the adamantane cage, which restricts the mobility of the polymer chains. For instance, adamantane-containing methacrylate (B99206) polymers exhibit higher thermal and mechanical properties compared to conventional poly(methyl methacrylate) (PMMA). researchgate.net

Table 1: Comparison of Polymer Properties with and without Adamantyl Groups

| Polymer | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Key Properties |

|---|---|---|---|

| Poly(methyl methacrylate) (PMMA) | ~105 °C | ~300-400 °C | Transparent, rigid |

| Poly(1-adamantyl methacrylate) (PADMA) | >160 °C | >400 °C | Higher thermal stability, improved mechanical properties |

| Polyisoprene | -70 °C | ~350-400 °C | Elastomeric |

The adamantyl group's hydrophobicity and low polarity also contribute to reduced water absorption and lower dielectric constants in the resulting polymers. researchgate.net These properties make adamantane-containing polymers attractive for applications in microelectronics and as high-performance plastics.

Stereoselective Epoxide Polymerization Mechanisms

Stereoselective polymerization of unsymmetrical epoxides can lead to the formation of isotactic or syndiotactic polymers, which can exhibit crystalline properties. The mechanism of stereoselective epoxide polymerization often involves the use of chiral catalysts that can preferentially polymerize one enantiomer of a racemic epoxide or create a stereoregular polymer from a prochiral monomer.

The generally accepted "enantiomorphic catalyst sites model" proposes that the catalyst possesses distinct sites (d* and l*) that preferentially bind and polymerize one enantiomer over the other. This leads to the formation of stereoregular polymer chains. While this has been extensively studied for monomers like propylene (B89431) oxide, the principles can be extended to this compound. The bulky adamantyl group would likely play a significant role in the stereoselectivity of the polymerization, influencing how the monomer approaches and binds to the active catalyst center.

Medicinal Chemistry Research

Adamantane derivatives have a rich history in medicinal chemistry, with the antiviral drug amantadine (B194251) being a prominent early example. nih.gov The lipophilic and rigid nature of the adamantane scaffold makes it an attractive pharmacophore for designing enzyme inhibitors.

Adamantane Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy-fatty acids into their less active diol counterparts. Inhibition of sEH is therefore a promising therapeutic strategy for managing pain, inflammation, and hypertension. A large number of potent sEH inhibitors are based on an adamantyl urea (B33335) or thiourea (B124793) scaffold. nih.govnih.govnih.gov

The synthesis of these inhibitors often involves the reaction of an adamantyl-containing amine or isocyanate with another chemical fragment. This compound is a key potential precursor for the synthesis of the necessary adamantyl amino alcohol intermediates. The epoxide ring can be opened by an amine or ammonia (B1221849) to yield a 1-amino-2-hydroxy-adamantyl ethane (B1197151) derivative. organic-chemistry.org This amino alcohol can then be further functionalized to produce the final urea or thiourea-based sEH inhibitors.

The inhibitory potency of these compounds is often in the nanomolar to sub-nanomolar range. nih.gov The adamantyl group typically occupies a hydrophobic pocket in the active site of the sEH enzyme, contributing significantly to the binding affinity.

Table 2: Examples of Adamantyl-Containing sEH Inhibitors

| Compound Type | General Structure | Range of Inhibitory Potency (IC50) | Reference |

|---|---|---|---|

| Adamantyl-diureas | Adamantyl-NH-CO-NH-(CH2)n-NH-CO-NH-Adamantyl | 0.4 nM - 2.0 µM | nih.gov |

| Adamantyl-thioureas | Adamantyl-NH-CS-NH-R | 7.2 nM - 50 µM | nih.gov |

Research in this area continues to explore modifications of the adamantane scaffold and the linker between the adamantane and the urea/thiourea group to optimize potency, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. nih.govescholarship.org

Role of Adamantyl Moiety in Drug Design

The adamantyl group is often referred to as a "lipophilic bullet" in drug design due to its unique combination of properties that can favorably modulate the pharmacokinetic and pharmacodynamic profile of a drug.

The adamantyl group is a bulky, highly lipophilic moiety. Its incorporation into a drug molecule generally increases its lipophilicity, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. This property is particularly valuable for developing drugs targeting the central nervous system. The optimal lipophilicity for a drug is a delicate balance; while increased lipophilicity can improve absorption and membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. The rigid and well-defined structure of the adamantyl group allows for a predictable increase in lipophilicity, aiding in the rational design of drugs with improved bioavailability.

The rigid, cage-like structure of the adamantane scaffold imparts conformational constraint on molecules. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a target receptor, potentially leading to higher binding affinity and selectivity. By locking the molecule in a specific conformation, the adamantyl group can present the pharmacophoric elements in an optimal orientation for interaction with the biological target.

Furthermore, the inherent stability of the adamantane cage contributes to the metabolic stability of drugs. The C-H bonds of the adamantane skeleton are strong and sterically hindered, making them resistant to enzymatic oxidation by cytochrome P450 enzymes, the primary route of metabolism for many drugs. This increased metabolic stability can lead to a longer half-life and improved pharmacokinetic profile.

Adamantane-Based Scaffolds for Bioactive Peptides

Adamantane-based scaffolds can be used to mimic peptide secondary structures, such as β-turns and α-helices, which are often crucial for biological recognition. By constraining the peptide backbone into a specific conformation, these scaffolds can improve the peptide's stability against proteolytic degradation and enhance its receptor selectivity. For example, small enkephalin-related peptides with a 1-adamantanamine moiety at the C-terminus have been synthesized and shown to exhibit high opioid receptor activity and selectivity. nih.gov

Materials Science Applications

The rigid and bulky nature of the adamantyl group, as seen in this compound, imparts unique properties to polymers and materials. The incorporation of adamantane moieties into polymer backbones or as pendant groups can significantly enhance their thermal stability, mechanical strength, and optical properties.

Polymers derived from adamantane-containing monomers often exhibit high glass transition temperatures (Tg) and excellent thermal stability due to the rigidity of the adamantane cage, which restricts segmental motion of the polymer chains. This makes them suitable for applications requiring high-temperature resistance. For instance, poly(adamantyl methacrylate) has a significantly higher Tg than poly(methyl methacrylate).

The bulky adamantyl group also increases the free volume within a polymer matrix, which can lead to desirable properties such as low dielectric constants, making these materials promising for applications in microelectronics. Furthermore, the high carbon-to-hydrogen ratio of adamantane contributes to a high refractive index in adamantane-containing polymers, which is beneficial for optical applications such as lenses and coatings. The oxirane group of this compound provides a reactive site for polymerization or for grafting onto other polymer chains, allowing for the synthesis of a wide range of adamantane-containing materials with tailored properties. For example, cationic polymerization of 2-(adamantyl) vinyl ethers can produce optical plastics with excellent thermal stability, transparency, and a high refractive index.

Adamantane in Polymer Chemistry for Enhanced Thermal Properties

Several classes of polymers have demonstrated improved thermal characteristics upon the inclusion of adamantane. For instance, adamantane-containing polyamides and polyimides exhibit high thermal stability, making them suitable for applications requiring resistance to high temperatures. rsc.org Similarly, poly(enaminonitriles) incorporating adamantane have shown good thermal stability, with a 10% weight loss occurring at temperatures above 320°C in air. researchgate.net

Research has explored various synthetic routes to incorporate adamantane into polymers. These methods include the polymerization of adamantyl-containing monomers, such as 1-adamantyl methacrylate (ADMA), and the copolymerization of these monomers with others like styrene. researchgate.netresearchgate.net The resulting copolymers exhibit a continuous increase in glass transition temperature with increasing adamantane content. researchgate.net Another approach involves the acyclic diene metathesis (ADMET) polymerization of α,ω-dienes containing adamantane units, which has yielded fully saturated aliphatic polymers with exceptional thermal stabilities, with decomposition temperatures ranging from 452–456 °C. acs.org

The introduction of adamantane can also influence other polymer properties. For example, in some cases, it can lead to decreased crystallinity, which can improve processability. researchgate.net The bulky adamantane group can increase the free volume within the polymer matrix, which can be a desirable feature in certain applications.

Table 1: Thermal Properties of Adamantane-Containing Polymers

| Polymer Type | Adamantane Monomer/Unit | Glass Transition Temperature (Tg) | Decomposition Temperature (Td) | Reference |

| Poly(1,3-adamantylene alkylene)s | α,ω-dienes with adamantane | - | 452–456 °C | acs.org |

| Adamantane-containing polyimides | 1,3-bis(4-aminophenyl) adamantane (ADMDA) | 285–440 °C | - | rsc.org |

| Poly(enaminonitriles) | 1,3-bis(1-chloro-2,2-dicyanovinyl)adamantane | - | >320 °C (10% weight loss) | researchgate.net |

| Poly(1-adamantyl methacrylate-ran-isoprene) | 1-adamantyl methacrylate (ADMA) | -63 to 172 °C | - | researchgate.net |

| Azeotropic copolymer of AdMA and Styrene | 1-adamantyl methacrylate (AdMA) | 170 °C | ca. 340 °C | researchgate.net |

Functionalized Cryogels with Adamantyl Derivatives

Adamantyl derivatives are playing a crucial role in the development of functionalized cryogels, which are macroporous hydrogels with interconnected pores. nih.govmdpi.com These materials are of great interest for biomedical applications, including tissue engineering and drug delivery, due to their unique structural properties. nih.govmdpi.com

A key strategy for functionalizing cryogels involves the use of host-guest chemistry, specifically the strong and specific interaction between adamantane and cyclodextrins (CD). acs.orgnih.gov By incorporating CD units into the cryogel matrix, it becomes possible to immobilize adamantane-tagged molecules, such as peptides and proteins, in a controlled and non-covalent manner. acs.orgnih.gov This approach allows for the creation of bioactive scaffolds that can mimic the extracellular matrix and influence cell behavior. researchgate.net

For example, poly(hydroxyethyl methacrylate) (pHEMA) cryogels have been modified with β-cyclodextrin (β-CD) to enable the binding of adamantylated peptides. acs.orgnih.gov This method has been used to immobilize cell-instructive peptides like RGD and GHK, which can promote cell adhesion and proliferation. acs.orgnih.gov The functionalization process is efficient, with peptides showing fast binding kinetics to the CD-modified cryogels. acs.orgnih.gov The presence of the adamantyl group on the peptide is essential for this targeted immobilization.

The incorporation of adamantyl derivatives through this host-guest interaction can also influence the physical properties of the cryogels. The addition of the CD component can increase the thickness and swelling ability of the polymer walls, leading to changes in macropore size and viscoelastic properties. acs.orgnih.gov This tunability is advantageous for tailoring the cryogel scaffold to specific applications.

Table 2: Functionalization of Cryogels with Adamantyl Derivatives

| Cryogel Material | Adamantyl Derivative | Functionalization Method | Application | Reference |

| Poly(hydroxyethyl methacrylate) (pHEMA) | Adamantylated RGD and GHK peptides | Host-guest complexation with β-cyclodextrin | Cell-instructive scaffolds for tissue engineering | acs.orgnih.gov |

| Acryloyl-cyclodextrin based cryogels | Adamantyl modified peptides | Host-guest interactions | Qualitative evaluation of cryogel functionalization | rsc.org |

Emerging Research Areas

The versatility of the adamantane scaffold continues to open up new avenues of research. Scientists are actively exploring the use of this compound and other adamantane derivatives in a variety of cutting-edge applications.

One significant area of emerging research is in medicinal chemistry . Adamantane derivatives have a history of use as antiviral agents, and new research is exploring their potential as enzyme inhibitors and for the treatment of neurological disorders. nih.govnih.govnih.gov The lipophilic and rigid nature of the adamantane cage can enhance the pharmacokinetic properties of drug candidates. nih.gov For instance, adamantane-based compounds are being investigated as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. tandfonline.com

In the field of materials science , adamantane-type clusters are being studied for their unique optical properties. semanticscholar.orgrsc.org These compounds have shown potential for applications in nonlinear optics, including second-harmonic generation and white-light generation. semanticscholar.orgrsc.org The ability to tune the optical properties by modifying the adamantane core and its substituents makes these materials promising for the development of advanced optical devices. semanticscholar.orgrsc.org

Furthermore, adamantane derivatives are being utilized as building blocks for the synthesis of complex molecular architectures , including coordination polymers and diamondoid materials. nih.govmdpi.com The rigid, three-dimensional structure of adamantane provides a well-defined scaffold for constructing intricate and functional supramolecular assemblies. nih.gov These materials could find applications in areas such as catalysis, gas storage, and molecular sensing.

The synthesis of novel adamantane derivatives with specific functionalities remains an active area of research. nih.govmdpi.com The development of new synthetic methods allows for the creation of previously inaccessible adamantane-containing molecules, paving the way for the discovery of new properties and applications. nih.govmdpi.com The unique reactivity of functional groups attached to the adamantane core, such as the oxirane ring in this compound, provides a platform for further chemical transformations and the creation of a diverse range of adamantane-based compounds. researchgate.net

Conclusion and Future Perspectives

Summary of Key Findings and Advancements

The study of 2-(1-adamantyl)oxirane and its derivatives has yielded significant insights into the interplay between the bulky, rigid adamantane (B196018) cage and the reactive oxirane ring. A key advancement has been the development of reliable synthetic routes to these compounds. Methods include the epoxidation of allylic azides of the adamantane series and reactions involving dimethyl sulfonium (B1226848) methylide with adamantane-based ketones. mdpi.comclinpractice.ru The presence of the adamantane group imparts increased stability to the three-membered oxirane ring, which facilitates the synthesis of various functionalized oxiranes in high yields. researchgate.net

Research into the reactivity of this compound has been extensive, with a primary focus on nucleophilic ring-opening reactions. The direction of ring-opening is highly dependent on the substrate's structure and the reaction conditions. researchgate.net For instance, acid-catalyzed hydrolysis typically leads to the formation of diols, while reactions with hydrobromic acid can yield bromo-substituted adamantane derivatives. mdpi.com Furthermore, enantiomerically pure (S)-2-(adamantan-1-yl)oxirane has been successfully synthesized and used in stereoselective ring-opening reactions, a crucial step for creating chiral molecules for applications in medicinal chemistry. nih.gov

The adamantane moiety's unique properties—lipophilicity, rigidity, and metabolic stability—have made this compound a valuable building block in drug discovery. researchgate.netscispace.com Its derivatives have been investigated for a range of biological activities, including potential as antiviral agents and as inhibitors for enzymes like soluble epoxide hydrolase (sEH). escholarship.orgmdpi.com In materials science, the incorporation of the adamantyl group from adamantane-based epoxides into polymer backbones has been shown to improve the thermal, mechanical, and dielectric properties of the resulting epoxy resins. researchgate.net

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 28173-62-8 | chemsrc.com |

| Molecular Formula | C12H18O | chemsrc.comuni.lu |

| Molecular Weight | 178.27 g/mol | chemsrc.com |

| Boiling Point | 229.09 - 253.06 °C | chemsrc.comchemchart.com |

| Density | 1.08 - 1.172 g/cm³ | chemsrc.comchemchart.com |

| Appearance | Clear Oil | nih.gov |

| Monoisotopic Mass | 178.13577 Da | uni.lu |

Unexplored Reactivity and Synthetic Challenges

Despite significant progress, several synthetic challenges and areas of unexplored reactivity remain for this compound. A primary challenge is achieving complete regioselectivity in ring-opening reactions, especially with substituted adamantyl oxiranes. For example, the presence of other substituents on the oxirane ring can lead to a mixture of products due to competing reaction mechanisms, complicating purification and reducing yields. researchgate.net While the synthesis of enantiopure this compound has been achieved, developing more efficient and scalable asymmetric epoxidation and resolution methods remains an important goal. nih.gov

The majority of reactivity studies have focused on nucleophilic additions to the oxirane ring. researchgate.net The potential for this compound to participate in other reaction types is an area ripe for exploration. For instance, its utility in cycloaddition reactions or transition-metal-catalyzed cross-coupling reactions is not well-documented. The behavior of the adamantyl oxirane system under radical conditions or photolytic activation is also largely unexplored. acs.org Furthermore, Lewis acid-promoted rearrangements, such as the Meinwald rearrangement, can lead to the formation of aldehydes instead of the expected ring-opened products, presenting both a challenge to predictable synthesis and an opportunity for developing novel synthetic methodologies. mdpi.com The multi-step nature of many current synthetic routes presents a further challenge for practical, large-scale applications.

Table 2: Summary of Selected Ring-Opening Reactions of Adamantyl Oxiranes

| Reactant(s) | Reagent/Conditions | Major Product(s) | Observations | Source |

|---|---|---|---|---|

| 2-(Adamantan-1-yl)-3-(azidomethyl)oxirane | LiAlH4, then H3O+ | (S)-(Adamantan-1-yl)[(S)-aziridin-2-yl]methanol | Reduction of azide (B81097) and rearrangement to aziridine. | clinpractice.ruresearchgate.net |

| Adamantane-2,2'-spiro-oxirane | Fuming Nitric Acid | Adamantane-2-carboxylic acid | Oxidative cleavage of the oxirane ring. | researchgate.net |

| Oxirane 134ab* | Mineral Acids | Diol 135 | Carbocation rearrangement. | mdpi.com |

| Oxirane 134ab* | Lewis Acid | Carbaldehyde 136 | Meinwald rearrangement. | mdpi.com |

| Oxirane 134ab* | Anhydrous HBr | 2-Bromo derivative 137 | Ring opening with halogenation. | mdpi.com |

| (S)-2-(Adamantan-1-yl)oxirane | Sodium Azide (NaN3) | (S)-1-Azido-2-(adamantan-1-yl)ethanol | Stereoselective ring-opening. | nih.gov |

Note: Oxirane 134ab is a spiro-oxirane derived from protoadamant-4-one.

Potential for Novel Applications in Interdisciplinary Fields

The unique structural and physicochemical properties of this compound position it as a promising scaffold for innovation across multiple scientific disciplines. In medicinal chemistry, its potential extends beyond current investigations. The rigid adamantane cage can serve as a robust anchor to orient pharmacophores for optimal interaction with biological targets, a strategy successfully used in developing inhibitors for enzymes like 11β-hydroxysteroid dehydrogenases and soluble epoxide hydrolase. scispace.comnih.gov Future work could explore its incorporation into PROTACs (proteolysis-targeting chimeras) or as a key element in covalent inhibitors, where the oxirane provides a reactive handle for binding to target proteins. The lipophilicity imparted by the adamantane group can continue to be exploited to improve the ADME (absorption, distribution, metabolism, and excretion) properties of new drug candidates. researchgate.net

In materials science, the demonstrated success of adamantane-based epoxy resins in enhancing thermal and mechanical stability opens the door to creating advanced composites and high-performance coatings. researchgate.net The rigid, diamondoid structure could be leveraged to design polymers with low coefficients of thermal expansion, making them suitable for electronic packaging and aerospace applications. researchgate.net There is also potential in the development of novel porous materials or metal-organic frameworks (MOFs), where adamantane-derived linkers can create robust structures with tailored cavity sizes for applications in gas storage or catalysis. researchgate.net

Beyond these areas, this compound could find use in the development of molecular probes for chemical biology, where the adamantane acts as a recognition element for cyclodextrin-based sensors. Its derivatives could also serve as chiral building blocks in asymmetric catalysis, where the sterically demanding adamantyl group could induce high levels of stereocontrol in chemical transformations. mdpi.com The convergence of its reactivity and unique cage structure ensures that this compound will remain a compound of significant interest for interdisciplinary research.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (S)-2-(Adamantan-1-yl)oxirane |

| 2-(Adamantan-1-yl)-3-(azidomethyl)oxirane |

| (S)-(Adamantan-1-yl)[(S)-aziridin-2-yl]methanol |

| Adamantane-2-carboxylic acid |

| Adamantane-2,2'-spiro-oxirane |

| 1-(1-Adamantyl)-2-methylpropan-2-ol |

| 2-(1-Adamantyl)pyrrolidine |

| 2-(1-Adamantyl)-4-bromophenol |

| 2-(1-Adamantyl)-4-bromoanisole |

| 2,2-bis(trifluoromethyl)oxirane |

| 1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea |

| 5(6)-carboxy-2-(1-adamantyl)benzimidazole |

| (1S,2R)-1-(adamantan-1-yl)-3-chloro-1-hydroxypropan-2-aminium chloride |

| (S)-1-Azido-2-(adamantan-1-yl)ethanol |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(1-Adamantyl)oxirane, and how do reaction conditions impact yield?

- Methodology : The compound is typically synthesized via epoxidation of adamantyl-substituted alkenes or through nucleophilic substitution reactions. For example, bromoxirane derivatives can react with amines or nitriles under basic conditions (e.g., NaNH₂ or K₂CO₃) to form heterocycles like oxazolidinones . Reaction yields are sensitive to solvent choice (e.g., ethanol/chloroform mixtures for crystallization) and temperature control during exothermic steps .

- Data Consideration : Optimization reports show yields up to 91% when using controlled cooling and purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing adamantyl-substituted oxiranes?

- Methodology : ¹H and ¹³C NMR are critical for confirming regiochemistry and stereochemistry. For instance, chemical shifts in ¹H NMR (e.g., δ 1.5–2.2 ppm for adamantyl protons) and ¹³C NMR (e.g., adamantyl carbons at δ 25–40 ppm) provide structural fingerprints . X-ray crystallography is used to resolve molecular packing and intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) .

- Data Contradictions : Discrepancies in spectral data may arise from solvent effects or impurities, necessitating cross-validation with mass spectrometry (e.g., molecular ion peaks at m/z 178.27) .

Advanced Research Questions

Q. How does the adamantyl group influence the reactivity of oxiranes in ring-opening reactions?

- Methodology : The bulky, rigid adamantyl group sterically hinders nucleophilic attack, directing ring-opening to less hindered positions. For example, reactions with benzylamine favor formation of oxazolidin-2-ones at the less substituted oxirane carbon . Kinetic studies using HPLC or in situ FTIR can track regioselectivity trends.

- Data Analysis : Crystallographic data reveal that adamantyl-induced steric effects promote specific supramolecular architectures (e.g., linear chains via C–H⋯O interactions) .

Q. What strategies are effective for enantioselective synthesis of chiral adamantyl-oxirane derivatives?

- Methodology : Chiral auxiliaries or catalysts (e.g., chromium(III) complexes) enable asymmetric epoxidation. For example, adamantyl-substituted chromium catalysts facilitate enantioselective hetero-Diels-Alder reactions . Resolution via chiral HPLC or enzymatic kinetic resolution may also be employed .

- Challenges : Low enantiomeric excess (ee) in some cases requires iterative optimization of catalyst loading and reaction temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。